2,2,2-Trifluoroethyl ester ethanesulfonic acid
Overview
Description
2,2,2-Trifluoroethyl ester ethanesulfonic acid is an organic compound characterized by the presence of a trifluoroethyl group attached to an ethanesulfonic acid moiety. This compound is known for its unique chemical properties, which are largely attributed to the trifluoromethyl group. The presence of fluorine atoms often imparts significant changes in the electronic properties, metabolic stability, and lipophilicity of the molecules, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl ester ethanesulfonic acid typically involves the reaction of ethanesulfonic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl ester ethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethanesulfonic acid derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.
Scientific Research Applications
2,2,2-Trifluoroethyl ester ethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl ester ethanesulfonic acid is largely influenced by the trifluoromethyl group. This group enhances the compound’s ability to participate in various chemical reactions by altering the electronic properties of the molecule. The trifluoromethyl group increases the acidity of the compound, making it a more effective catalyst in certain reactions. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of an ethanesulfonic acid moiety.
Bis(2,2,2-trifluoroethyl) carbonate: Contains two trifluoroethyl groups attached to a carbonate moiety.
Uniqueness
2,2,2-Trifluoroethyl ester ethanesulfonic acid is unique due to its combination of the trifluoroethyl group and the ethanesulfonic acid moiety. This combination imparts distinct electronic properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,2,2-trifluoroethyl ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-2-11(8,9)10-3-4(5,6)7/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCZRQRPLMGCAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155619 | |
Record name | 2,2,2-Trifluoroethyl ester ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127649-10-9 | |
Record name | 2,2,2-Trifluoroethyl ester ethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127649109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl ester ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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